(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate (S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate
Brand Name: Vulcanchem
CAS No.: 146398-02-9
VCID: VC21299593
InChI: InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)9-13(10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol

(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate

CAS No.: 146398-02-9

Cat. No.: VC21299593

Molecular Formula: C16H23NO5

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate - 146398-02-9

Specification

CAS No. 146398-02-9
Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
IUPAC Name tert-butyl (3S)-4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)9-13(10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1
Standard InChI Key IVQADIBBXAAFHJ-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1=CC=CC=C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator